molecular formula C14H18ClNO3 B13870658 Tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate

Tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate

Cat. No.: B13870658
M. Wt: 283.75 g/mol
InChI Key: JHKRDWFSXXCXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClNO3 It is an azetidine derivative, where the azetidine ring is substituted with a tert-butyl ester group and a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-chlorophenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-butyl 3-azetidinecarboxylate and 3-chlorophenol.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base such as potassium carbonate or sodium hydride.

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps are also scaled up, often involving automated chromatography systems or large-scale recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 3-chlorophenoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The azetidine ring and the phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted azetidines.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3

InChI Key

JHKRDWFSXXCXFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.